molecular formula C20H21NO3 B14495519 Benzamide, N-(benzoyloxy)-N-cyclohexyl- CAS No. 64934-62-9

Benzamide, N-(benzoyloxy)-N-cyclohexyl-

Cat. No.: B14495519
CAS No.: 64934-62-9
M. Wt: 323.4 g/mol
InChI Key: KPKUUPRIMNADJI-UHFFFAOYSA-N
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Description

Benzamide, N-(benzoyloxy)-N-cyclohexyl- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzoyloxy group and a cyclohexyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(benzoyloxy)-N-cyclohexyl- can be achieved through several methods. One common approach involves the reaction of benzoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Another method involves the use of benzoyl peroxide as an oxidizing agent to facilitate the formation of the benzoyloxy group. This reaction can be carried out in an organic solvent such as dichloromethane, with the reaction mixture being stirred at room temperature for several hours.

Industrial Production Methods

Industrial production of Benzamide, N-(benzoyloxy)-N-cyclohexyl- often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(benzoyloxy)-N-cyclohexyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoyloxy derivatives.

    Reduction: Reduction reactions can convert the benzoyloxy group to a hydroxyl group.

    Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, substituted benzamides, and various benzoyloxy compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzamide, N-(benzoyloxy)-N-cyclohexyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-(benzoyloxy)-N-cyclohexyl- involves its interaction with specific molecular targets and pathways. The benzoyloxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the cyclohexyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Properties

CAS No.

64934-62-9

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

[benzoyl(cyclohexyl)amino] benzoate

InChI

InChI=1S/C20H21NO3/c22-19(16-10-4-1-5-11-16)21(18-14-8-3-9-15-18)24-20(23)17-12-6-2-7-13-17/h1-2,4-7,10-13,18H,3,8-9,14-15H2

InChI Key

KPKUUPRIMNADJI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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